molecular formula C8H7ClN2O3 B12465186 1-(3-Amino-2-chloro-6-nitrophenyl)ethanone

1-(3-Amino-2-chloro-6-nitrophenyl)ethanone

Cat. No.: B12465186
M. Wt: 214.60 g/mol
InChI Key: BAOFOSGZRYOQJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Amino-2-chloro-6-nitrophenyl)ethanone is an organic compound with the molecular formula C8H7ClN2O3 This compound is characterized by the presence of an amino group, a chloro group, and a nitro group attached to a phenyl ring, along with an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Amino-2-chloro-6-nitrophenyl)ethanone typically involves multi-step organic reactions. One common method includes the nitration of 3-amino-2-chlorobenzaldehyde followed by a Friedel-Crafts acylation reaction to introduce the ethanone group. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The Friedel-Crafts acylation is performed using acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is common to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Amino-2-chloro-6-nitrophenyl)ethanone undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The ethanone group can undergo oxidation to form carboxylic acids using oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

    Oxidation: Potassium permanganate in an acidic or basic medium.

Major Products Formed:

  • Reduction of the nitro group yields 1-(3-Amino-2-chloro-6-aminophenyl)ethanone.
  • Substitution of the chloro group can yield various derivatives depending on the nucleophile used.
  • Oxidation of the ethanone group forms 1-(3-Amino-2-chloro-6-nitrophenyl)acetic acid.

Scientific Research Applications

1-(3-Amino-2-chloro-6-nitrophenyl)ethanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Amino-2-chloro-6-nitrophenyl)ethanone depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro group suggests potential involvement in redox reactions, while the amino and chloro groups may facilitate binding to specific molecular targets.

Comparison with Similar Compounds

  • 1-(3-Amino-2-nitrophenyl)ethanone
  • 1-(4-Anilino-3-nitrophenyl)ethanone
  • 1-(5-Chloro-2-nitrophenyl)ethanone

Comparison: 1-(3-Amino-2-chloro-6-nitrophenyl)ethanone is unique due to the specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, the presence of both amino and chloro groups on the phenyl ring provides a unique combination of electronic and steric effects, influencing its interaction with other molecules and its overall stability.

Properties

Molecular Formula

C8H7ClN2O3

Molecular Weight

214.60 g/mol

IUPAC Name

1-(3-amino-2-chloro-6-nitrophenyl)ethanone

InChI

InChI=1S/C8H7ClN2O3/c1-4(12)7-6(11(13)14)3-2-5(10)8(7)9/h2-3H,10H2,1H3

InChI Key

BAOFOSGZRYOQJP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=CC(=C1Cl)N)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.